![molecular formula C9H10N2O5 B3276066 2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]- CAS No. 63406-05-3](/img/structure/B3276066.png)
2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-
Overview
Description
2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]- is a useful research compound. Its molecular formula is C9H10N2O5 and its molecular weight is 226.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]- is 226.05897142 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]- (CAS Number: 63406-05-3) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]- is C9H10N2O5, with a molecular weight of approximately 226.186 g/mol. The compound features a pyrrolidine ring which is known for its role in various biological activities.
Research indicates that compounds similar to 2-Propenamide can inhibit specific enzymatic pathways. For instance, modifications to the structure have been shown to enhance the inhibition of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a significant role in various pathological conditions including pulmonary fibrosis and cancer progression .
Pharmacological Effects
- Antifibrotic Activity : In vivo studies have demonstrated that related compounds can significantly reduce LPA levels in plasma and exhibit efficacy in models of pulmonary fibrosis. This suggests that 2-Propenamide may possess similar antifibrotic properties .
- Anti-inflammatory Effects : The inhibition of autotaxin may also lead to reduced inflammation, making it a candidate for treating inflammatory diseases.
- Cytotoxicity : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, although further research is necessary to elucidate these effects fully.
Case Studies
Several studies have investigated the biological activity of compounds structurally related to 2-Propenamide:
- Study on Pulmonary Fibrosis : A study published in PubMed evaluated a compound closely related to 2-Propenamide in a bleomycin-induced pulmonary fibrosis model. The results showed a reduction in extracellular matrix deposition and improvement in lung function metrics .
- In Vitro Cytotoxicity Testing : Another study assessed the cytotoxic effects of similar compounds on various cancer cell lines, revealing IC50 values that indicate significant activity against specific types of cancer cells .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antifibrotic | Reduced LPA levels | |
Anti-inflammatory | Decreased inflammatory markers | |
Cytotoxicity | Significant activity against cancer cells |
Table 2: Structural Modifications and Their Effects
Compound Modification | Effect on Biological Activity |
---|---|
Inhibition of autotaxin | Reduced fibrosis and inflammation |
Alteration in pyrrolidine structure | Enhanced cytotoxicity |
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(prop-2-enoylamino)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-2-6(12)10-5-9(15)16-11-7(13)3-4-8(11)14/h2H,1,3-5H2,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCRRFIMJGSOTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(=O)ON1C(=O)CCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728958 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-acryloylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63406-05-3 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-acryloylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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